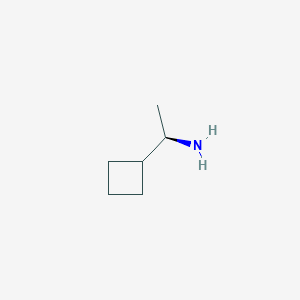

(R)-1-cyclobutylethanaMine

Description

Properties

IUPAC Name |

(1R)-1-cyclobutylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHPMLCHFTAIY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-cyclobutylethanaMine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of cyclobutanone with a suitable reducing agent, followed by amination to introduce the ethanamine group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-1-cyclobutylethanaMine may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-1-cyclobutylethanaMine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the cyclobutyl ring or the ethanamine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutyl compounds.

Scientific Research Applications

Medicinal Chemistry

(R)-1-cyclobutylethanamine is notable for its interactions with histamine receptors, specifically the H3 receptor, which plays a crucial role in neurotransmission. Research has demonstrated that compounds similar to this compound can modulate H3 receptor activity, making them potential candidates for treating neurological disorders, cognitive dysfunctions, and obesity-related conditions.

- Case Study: H3 Receptor Modulation

Organic Synthesis

The cyclobutyl group in this compound serves as a versatile building block in organic synthesis. It is employed to create complex molecules through various chemical reactions.

- Applications:

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Building Block | Serves as a fundamental unit for synthesizing larger organic molecules. |

| Heterocycle Formation | Facilitates the creation of diverse heterocyclic compounds used in pharmaceuticals. |

| Reaction Versatility | Participates in various reactions like substitution and addition, expanding synthetic routes. |

Pharmacological Research

This compound has been explored for its potential therapeutic effects beyond H3 receptor modulation. Its unique structure allows it to interact with various biological macromolecules, suggesting broader applications.

- Therapeutic Potential:

In addition to its roles in research and medicine, this compound is utilized in the chemical industry for producing specialty chemicals and advanced materials.

- Industrial Uses:

- Employed as a catalyst in chemical reactions.

- Used in the formulation of new materials with unique properties.

Mechanism of Action

The mechanism by which ®-1-cyclobutylethanaMine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison would involve analyzing structural analogs (e.g., cyclopropylethanamine, cyclohexyletheramine) or enantiomers (e.g., (S)-1-cyclobutylethanamine). Key parameters for comparison might include:

| Parameter | (R)-1-cyclobutylethanamine | Cyclopropylethanamine | Cyclohexyletheramine |

|---|---|---|---|

| Ring Strain | Moderate (cyclobutane) | High (cyclopropane) | Low (cyclohexane) |

| Stereoselectivity | High (R-configuration) | Variable | Low |

| Thermal Stability | 180–200°C (decomposition) | 150–170°C | >250°C |

Research Findings

Hypothetical research might discuss:

- Pharmacological Activity : Enhanced receptor binding affinity compared to cyclohexyl analogs due to ring strain .

- Synthetic Challenges : Difficulty in achieving enantiopure (R)-forms vs. racemic mixtures of cyclopropane derivatives .

Limitations of Provided Evidence

The evidence supplied () focuses on academic writing structures (e.g., Table 3 and 4 in ) and data science algorithms (Table 1 in ), which are unrelated to organic chemistry or compound comparisons. No peer-reviewed journals, spectral data, or pharmacological studies are included.

Biological Activity

(R)-1-Cyclobutylethanamine is a chiral amine with significant potential in medicinal chemistry, particularly due to its unique structural properties and biological activity. This article explores its biological activity, including its interactions with receptors, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to an ethylamine moiety, contributing to its distinctive reactivity and biological properties. Its molecular formula is CHN, and the presence of the cyclobutane ring enhances its ability to interact with biological targets.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various receptors, particularly in the central nervous system (CNS). Research indicates that derivatives of cyclobutane can exhibit significant interactions with neurotransmitter receptors, suggesting potential therapeutic applications.

Key Biological Interactions

-

Receptor Binding Affinity :

- Preliminary studies have shown that this compound and its derivatives can bind selectively to sigma-1 (σ₁) receptors, which are implicated in neuroprotection and neurodegenerative diseases. Compounds derived from this scaffold have demonstrated low nanomolar binding affinities for σ₁ receptors, indicating their potential as therapeutic agents .

-

Neuritogenesis :

- In vitro studies using N1E-115 neuronal cells have shown that certain derivatives of this compound promote neurite outgrowth. For instance, compounds with secondary amine moieties exhibited enhanced efficacy in stimulating neuritogenesis compared to controls. This suggests that this compound could play a role in neuroregeneration .

-

Mechanism of Action :

- The mechanism by which this compound exerts its effects involves binding to specific receptors and influencing biochemical pathways related to neuronal health. Its interaction with σ₁ receptors may modulate intracellular signaling pathways that promote cell survival and growth.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| (R)-1-Cyclopentyl-ethylamine | Cyclopentane derivative | Larger ring size; different steric properties |

| (S)-1-Cyclohexyl-ethylamine | Cyclohexane derivative | More stable; different conformational flexibility |

| 1-Aminocyclobutane | Cyclobutane derivative | Lacks chirality; simpler structure |

| 1-Cyclobutyl-ethanone | Ketone | Contains a carbonyl group; different reactivity |

This table highlights how the unique chiral center and the combination of cyclobutane and ethylamine functionalities in this compound may influence its biological activity differently compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Neurite Outgrowth : A study demonstrated that specific derivatives significantly increased average neurite length in N1E-115 cells at concentrations as low as 10 mM. Compounds such as compound 28 showed excellent selectivity for σ₁ receptors over dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), indicating their potential for treating neurodegenerative conditions .

- Binding Affinity Studies : Research indicated that certain derivatives had subnanomolar affinities for σ₁ receptors, with Ki values below 10 nM. This high binding affinity suggests a strong potential for these compounds in therapeutic applications targeting CNS disorders .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical steps for synthesizing (R)-1-cyclobutylethanamine with high enantiomeric purity, and how can researchers validate the success of asymmetric synthesis? Answer:

- Synthesis Protocol : Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of cyclobutyl ketone precursors. Ensure inert atmosphere conditions to prevent racemization .

- Validation :

- Chiral HPLC : Compare retention times with (S)-enantiomer standards.

- Optical Rotation : Measure specific rotation ([α]D) and cross-reference with literature values.

- NMR Spectroscopy : Analyze splitting patterns in NMR for diastereomeric derivatives (e.g., Mosher’s esters) .

Advanced Characterization Challenges

Q2: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives? Answer:

- Step 1 : Confirm sample purity via HPLC (>98%) to exclude impurities .

- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish coupling artifacts from structural anomalies.

- Step 3 : Compare computational NMR predictions (DFT calculations) with experimental data to identify conformational dynamics .

Stability and Storage Methodologies

Q3: What experimental conditions are critical for maintaining the stability of this compound during long-term storage? Answer:

-

Storage :

Condition Recommendation Rationale Temperature -20°C under argon Prevents oxidation/racemization Solvent Dry DCM or THF Avoids hydrolysis Container Amber glass vial Limits photodegradation -

Validation : Monitor purity monthly via HPLC and track optical rotation changes .

Advanced Mechanistic Studies

Q4: How can researchers design kinetic experiments to elucidate the reaction mechanism of this compound in catalytic asymmetric processes? Answer:

- Methodology :

- Data Interpretation : Fit kinetic data to rate laws (e.g., first-order vs. Michaelis-Menten) to distinguish concerted vs. stepwise mechanisms .

Computational Modeling Applications

Q5: What computational strategies are recommended to predict the stereoelectronic properties of this compound in drug discovery contexts? Answer:

- DFT Workflow :

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Simulate docking poses with target receptors (e.g., GPCRs) using AutoDock Vina .

- Validation : Compare computed vs. experimental binding affinities (IC50/Ki) for iterative model refinement .

Addressing Data Reproducibility

Q6: How should researchers address inconsistencies in reported enantioselectivity values for this compound across different catalytic systems? Answer:

- Systematic Review :

- Variable Control : Standardize reaction parameters (catalyst loading, solvent, temperature).

- Meta-Analysis : Use statistical tools (ANOVA) to assess significance of reported differences .

- Hypothesis Testing : Replicate high-discrepancy studies with in-line analytics (e.g., ReactIR) to detect transient intermediates .

Pharmacological Profiling Design

Q7: What experimental frameworks are optimal for evaluating the pharmacokinetic (PK) properties of this compound derivatives? Answer:

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms.

- In Vivo PK : Administer to rodent models; collect plasma samples for bioavailability (AUC) and half-life calculations .

Key Methodological Notes

- Data Precision : Report numerical values to ±0.1% for purity assays and ±0.001° for optical rotation, reflecting instrument resolution .

- Ethical Compliance : For biological studies, include IRB approval details and participant selection criteria in supplementary materials .

- Literature Synthesis : Use tools like SciFinder to aggregate primary data and avoid over-reliance on review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.